(3-Methylpyridin-2-yl)methanamine
Overview
Description
(3-Methylpyridin-2-yl)methanamine is an organic compound with the molecular formula C7H10N2 It is a derivative of pyridine, featuring a methyl group at the third position and a methanamine group at the second position of the pyridine ring
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyridine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Biochemical Pathways
The specific biochemical pathways affected by (3-Methylpyridin-2-yl)methanamine are currently unknown. Pyridine derivatives are known to interact with a variety of biochemical pathways, but without specific studies on this compound, it is difficult to predict the exact pathways it may affect .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have not been extensively studied. As a small molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on its specific interactions with metabolic enzymes and transporters .
Result of Action
Given the lack of specific studies on this compound, it is difficult to predict its exact effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Methylpyridin-2-yl)methanamine can be synthesized through several methods. One common approach involves the reduction of the corresponding nitrile or amide precursor. For instance, the reduction of 3-methylpyridine-2-carbonitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon can yield this compound .
Another method involves the reductive amination of 3-methylpyridine-2-carbaldehyde with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
(3-Methylpyridin-2-yl)methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: LiAlH4 and NaBH4 are typical reducing agents.
Substitution: Various nucleophiles, such as halides or alkoxides, can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Secondary or tertiary amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(3-Methylpyridin-2-yl)methanamine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- (3-Methylpyridin-4-yl)methanamine
- (5-Methylpyridin-2-yl)methanamine
- (3-Methylpyridin-2-yl)methanamine hydrochloride
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
IUPAC Name |
(3-methylpyridin-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-3-2-4-9-7(6)5-8/h2-4H,5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLAYSBIWHHNIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153936-26-6 | |
Record name | 3-Methyl-2-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153936-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-methylpyridin-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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